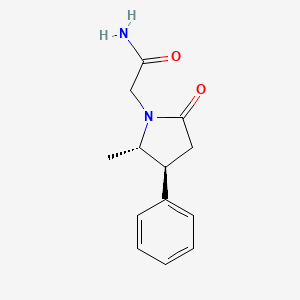

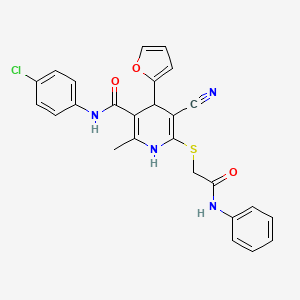

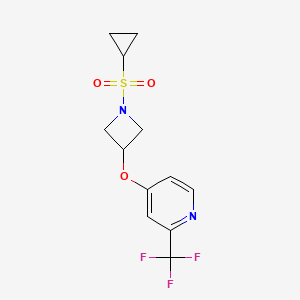

![molecular formula C16H15N3O3S B2469291 1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-26-4](/img/structure/B2469291.png)

1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . It’s a complex organic compound that contains a thiadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two sulfur atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of organic chemistry techniques. For instance, the synthesis of similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been reported in the literature . The reactions were monitored by thin layer chromatography (TLC) on precoated silica gel . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the related compounds. For instance, the compound 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is a related compound, has a molecular weight of 163.61 . The InChI key for this compound is FISSBJFUHDJGFZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the compound 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, a related compound, shows strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Scientific Research Applications

Sigma Ligand Properties

This compound and its derivatives have been studied for their properties as sigma ligands. Sigma ligands are a class of compounds that bind to sigma receptors, which are involved in several central nervous system processes. Studies have shown that these compounds have affinity and selectivity for sigma 2 binding sites, which are relevant in various pharmacological contexts (Moltzen, Perregaard, & Meier, 1995).

Potential in CNS Research

Some research indicates that derivatives of this compound could be potential central nervous system (CNS) agents. Studies have synthesized and evaluated derivatives for their efficacy in central nervous system applications, particularly focusing on activities like inhibition of tetrabenazine-induced ptosis, a property common to many antidepressants (Bauer et al., 1976).

Antidepressant and Anticonvulsant Activities

Further exploration into the therapeutic potential of these compounds has led to the synthesis of derivatives evaluated for antidepressant and anticonvulsant activities. This line of research is vital in understanding how these compounds can be used to treat various mental health conditions (Hassan et al., 2011).

Antimycobacterial Potential

Moreover, some derivatives of this compound have been synthesized and evaluated for their antimycobacterial properties. This research contributes to the understanding of how these compounds can be used in the fight against diseases like tuberculosis (Kumar et al., 2009).

Structural and Synthetic Studies

Research also includes the synthesis and structural characterization of various derivatives, which is crucial for understanding their pharmacological properties and potential applications in medicinal chemistry (Sim et al., 2022).

Potential Anticancer and Antidiabetic Properties

Interestingly, some studies have explored the potential anticancer and antidiabetic properties of spirothiazolidine analogs of this compound, indicating a broad spectrum of possible therapeutic applications (Flefel et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1'-(4-methylthiadiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-13(23-18-17-10)14(20)19-8-4-7-16(9-19)12-6-3-2-5-11(12)15(21)22-16/h2-3,5-6H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONARMXYOMYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

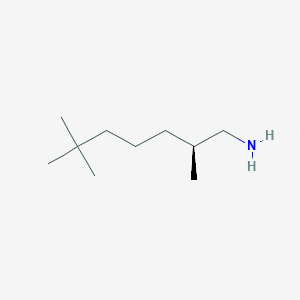

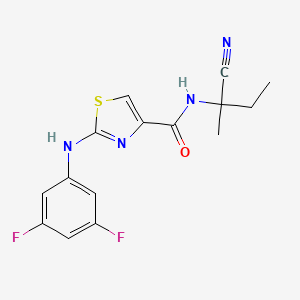

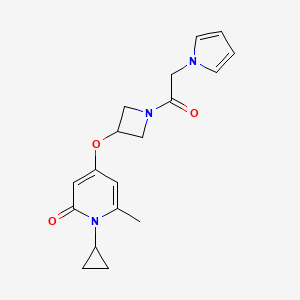

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)

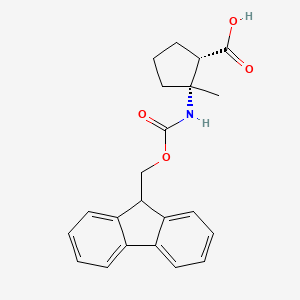

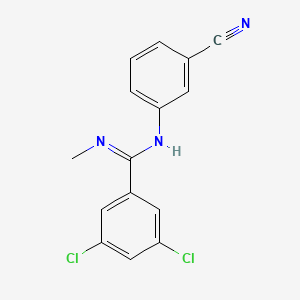

![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)

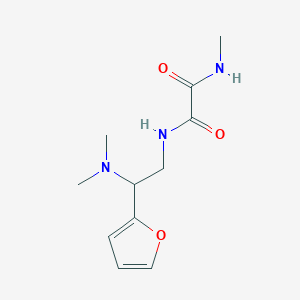

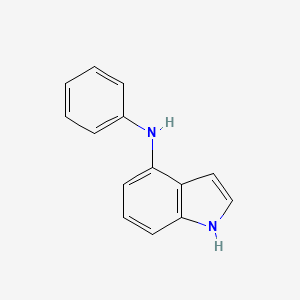

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)